1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine
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Overview
Description
1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine is a complex organic compound with a unique structure that includes a piperidine ring substituted with fluorobenzoyl and methylpropanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine typically involves multiple steps, including the formation of intermediate compounds. One common approach is the electrophilic aromatic substitution reaction, where the benzoyl and fluorobenzoyl groups are introduced to the piperidine ring. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired substitutions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-benzoyl-2-(4-fluorobenzoyl)hydrazine
- 1-benzoyl-2-(2-fluorobenzoyl)hydrazine
- 1-benzoyl-2-(3-fluorobenzoyl)hydrazine
- 1-benzoyl-2-(4-chlorobenzoyl)hydrazine
Uniqueness
1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine is unique due to its specific substitution pattern and the presence of both fluorobenzoyl and methylpropanesulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-fluorophenyl)-[2-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO4S/c1-16(2)15-30(28,29)19-11-13-25(14-12-19)23(27)21-6-4-3-5-20(21)22(26)17-7-9-18(24)10-8-17/h3-10,16,19H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJAPHURDOQLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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